molecular formula C10H9NOS3 B2535806 (5E)-5-[(5-ethyl-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one CAS No. 725221-48-7

(5E)-5-[(5-ethyl-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No. B2535806
CAS RN: 725221-48-7
M. Wt: 255.37
InChI Key: MJUMMJJNEVJGQO-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[(5-ethyl-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one, also known as ETMT, is an organic compound that has been studied for its potential biological and physiological applications. It has been found to be a promising compound for medical research due to its ability to interact with various biological molecules and its potential to be used in the development of drugs. ETMT has a unique structure, which is composed of a thiazole ring, a five-membered ring, and a two-membered ring. This structure allows ETMT to interact with various biological molecules, including proteins, enzymes, and cell membranes.

Scientific Research Applications

Biological and Medicinal Applications

The medicinal perspective of 2,4‐thiazolidinediones based ligands as antimicrobial, antitumor and antidiabetic agents : The 2,4‐thiazolidinedione (2,4‐TZD) core, closely related to the queried compound, has been identified as a versatile pharmacophore with a broad spectrum of pharmacological activities. Singh et al. (2022) emphasized its potential in antimicrobial, anticancer, and antidiabetic therapies, highlighting its adaptability for structural modification to target various clinical disorders (Singh et al., 2022).

Chemical Reactivity and Application in Synthesis

The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones as a privileged scaffold in synthesis of heterocycles : Gomaa and Ali (2020) reviewed the reactivity and significance of DCNP and its derivatives in the synthesis of various heterocyclic compounds and dyes. They highlighted the unique reactivity of DCNP, offering mild conditions for generating versatile cynomethylene dyes from a wide array of precursors (Gomaa & Ali, 2020).

Structural Analysis and Comparison

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives : Zhilitskaya et al. (2021) discussed the synthesis methods of biologically active and industrially significant 2-amino and 2-mercapto substituted benzothiazoles. The review underlines the importance of these heterocycles as reactive building blocks in organic synthesis, potentially aiding in the development of new drugs and materials (Zhilitskaya et al., 2021).

properties

IUPAC Name

(5E)-5-[(5-ethylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS3/c1-2-6-3-4-7(14-6)5-8-9(12)11-10(13)15-8/h3-5H,2H2,1H3,(H,11,12,13)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUMMJJNEVJGQO-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(S1)/C=C/2\C(=O)NC(=S)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[(5-ethyl-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one

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